Cas no 57642-05-4 (1-(1H-Indol-3-Yl)-2-Iodo-Ethanone)

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone is a versatile iodinated indole derivative widely used in organic synthesis and pharmaceutical research. Its key structural features include a reactive iodoacetyl group attached to the indole scaffold, making it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and heterocyclic functionalization. The compound is particularly useful in the synthesis of biologically active molecules, such as indole-based alkaloids and pharmacophores. Its high purity and stability under controlled conditions ensure reliable performance in complex synthetic pathways. Researchers favor this compound for its well-defined reactivity profile, enabling precise modifications of the indole core for applications in medicinal chemistry and material science.
1-(1H-Indol-3-Yl)-2-Iodo-Ethanone structure
57642-05-4 structure
商品名:1-(1H-Indol-3-Yl)-2-Iodo-Ethanone
CAS番号:57642-05-4
MF:C10H8NOI
メガワット:285.08062
CID:1606161
PubChem ID:12230070

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(1H-indol-3-yl)-2-iodo-
    • 1-(1H-Indol-3-yl)-2-iodoethanone
    • WS-01351
    • MFCD22626794
    • 57642-05-4
    • 1-(1h-indol-3-yl)-2-iodo-1-ethanone
    • AM805156
    • 1-(1H-indol-3-yl)-2-iodoethan-1-one
    • 1-(1H-Indol-3-yl)-2-iodo-ethanone
    • 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone
    • MDL: MFCD22626794
    • インチ: InChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2
    • InChIKey: AABAZUKHVXELTG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1)NC=C2C(=O)CI

計算された属性

  • せいみつぶんしりょう: 284.96464
  • どういたいしつりょう: 284.96506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 32.9Ų

じっけんとくせい

  • PSA: 32.86

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I655875-100mg
1-(1H-Indol-3-Yl)-2-Iodo-Ethanone
57642-05-4
100mg
$ 320.00 2022-06-04
eNovation Chemicals LLC
Y1258713-100mg
Ethanone, 1-(1H-indol-3-yl)-2-iodo-
57642-05-4 95%
100mg
$235 2024-06-06
Chemenu
CM334056-1g
1-(1H-Indol-3-yl)-2-iodoethanone
57642-05-4 95%+
1g
$730 2023-02-02
Aaron
AR00IAYM-100mg
Ethanone, 1-(1H-indol-3-yl)-2-iodo-
57642-05-4 96%
100mg
$203.00 2023-12-14
Aaron
AR00IAYM-250mg
Ethanone, 1-(1H-indol-3-yl)-2-iodo-
57642-05-4 96%
250mg
$375.00 2023-12-14
1PlusChem
1P00IAQA-100mg
Ethanone, 1-(1H-indol-3-yl)-2-iodo-
57642-05-4 96%
100mg
$192.00 2023-12-16
A2B Chem LLC
AI52914-1mg
1-(1H-Indol-3-yl)-2-iodo-ethanone
57642-05-4 97
1mg
$73.00 2024-04-19
A2B Chem LLC
AI52914-250mg
1-(1H-Indol-3-yl)-2-iodo-ethanone
57642-05-4 97%
250mg
$385.00 2024-04-19
A2B Chem LLC
AI52914-5mg
1-(1H-Indol-3-yl)-2-iodo-ethanone
57642-05-4 97
5mg
$118.00 2024-04-19
A2B Chem LLC
AI52914-1g
1-(1H-Indol-3-yl)-2-iodo-ethanone
57642-05-4 97%
1g
$760.00 2024-04-19

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone 関連文献

1-(1H-Indol-3-Yl)-2-Iodo-Ethanoneに関する追加情報

1-(1H-Indol-3-Yl)-2-Iodo-Ethanone: A Comprehensive Overview

The compound 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone, also known by its CAS number 57642-05-4, is a fascinating molecule with significant applications in various fields of chemistry. This compound has garnered attention due to its unique structure and versatile properties, making it a subject of extensive research in recent years. In this article, we will delve into the structural characteristics, synthesis methods, and the latest advancements in its applications.

The molecular structure of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone consists of an indole ring fused with a pyrrole ring, which is further substituted with an iodo group at the second position of the ethanone moiety. This configuration imparts the compound with unique electronic properties, making it highly reactive in various chemical reactions. The indole moiety is known for its aromaticity and ability to participate in hydrogen bonding, which enhances its compatibility with biological systems.

Recent studies have highlighted the potential of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone in drug discovery. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in the development of anticancer agents. The iodo group at the ethanone position facilitates nucleophilic substitutions, enabling the creation of diverse derivatives with varying pharmacological profiles. These derivatives have shown promising results in preclinical trials, indicating their potential as therapeutic agents.

In addition to its role in drug discovery, 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone has found applications in organic synthesis as a key intermediate. Its ability to undergo various transformations, such as alkylation and acylation, makes it an invaluable reagent in constructing complex molecular frameworks. Recent advancements in catalytic methodologies have further enhanced its utility, enabling more efficient and selective syntheses.

The synthesis of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of indole derivatives with appropriate electrophiles under acidic or basic conditions. The introduction of the iodo group is often achieved through iodination reactions, which can be challenging due to the sensitivity of the indole ring to harsh reaction conditions.

Despite its numerous advantages, the handling and storage of 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone require careful consideration due to its sensitivity to light and moisture. Researchers have developed innovative strategies to overcome these challenges, including the use of inert atmospheres and protective coatings during synthesis and storage.

In conclusion, 1-(1H-Indol-3-Yl)-2-Iodo-Ethanone, with its CAS number 57642-05-4, stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile properties continue to drive innovation across various scientific disciplines. As research progresses, we can expect even more groundbreaking applications for this remarkable compound.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.